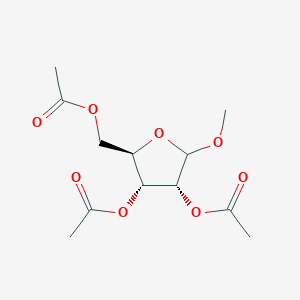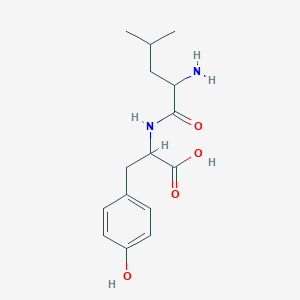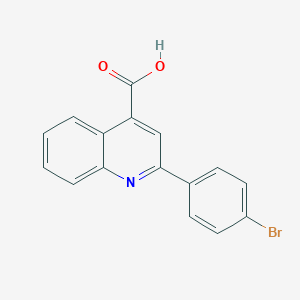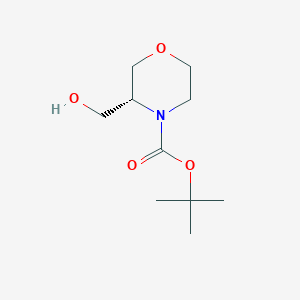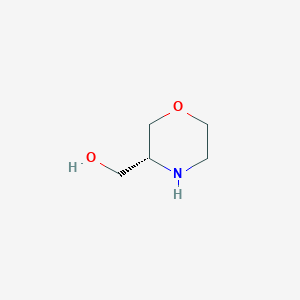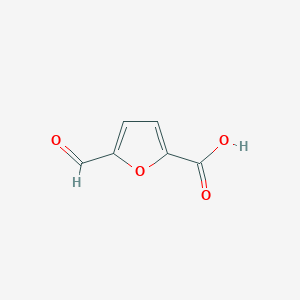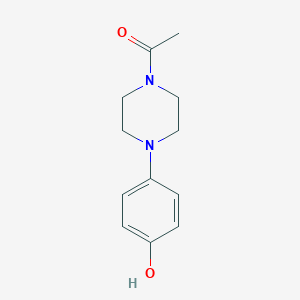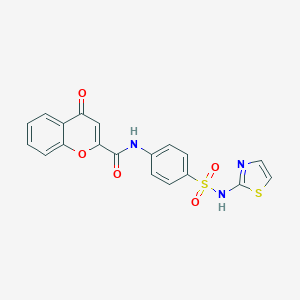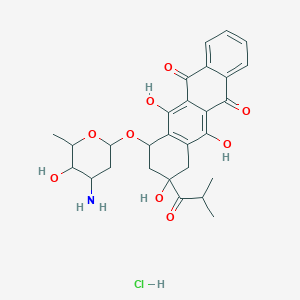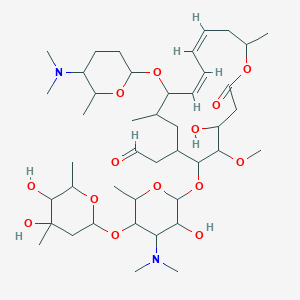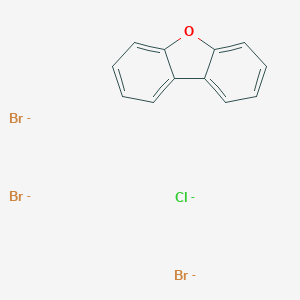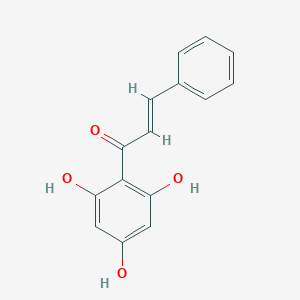
2,7-Diamino-4-nitrobenzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Diamino-4-nitrobenzothiazole (DANT) is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse applications. DANT is a potent electron-accepting molecule that can be used as an oxidant, a catalyst, and a precursor for the synthesis of various organic compounds.
作用机制
2,7-Diamino-4-nitrobenzothiazole acts as an electron acceptor due to the presence of the nitro group, which can be reduced to the corresponding amino group. The reduction of the nitro group generates a highly reactive intermediate that can react with various nucleophiles, including thiols, amines, and amino acids. Moreover, 2,7-Diamino-4-nitrobenzothiazole can undergo reversible oxidation and reduction reactions, making it an ideal candidate for redox-mediated reactions.
生化和生理效应
2,7-Diamino-4-nitrobenzothiazole has been shown to exhibit various biochemical and physiological effects. It has been reported to have antimicrobial, antiviral, and anticancer properties. Moreover, 2,7-Diamino-4-nitrobenzothiazole has been shown to inhibit the activity of various enzymes, including xanthine oxidase, tyrosinase, and acetylcholinesterase. 2,7-Diamino-4-nitrobenzothiazole has also been shown to induce the production of reactive oxygen species, which can cause oxidative stress and cell death.
实验室实验的优点和局限性
2,7-Diamino-4-nitrobenzothiazole has several advantages for lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its ability to undergo reversible oxidation and reduction reactions. However, 2,7-Diamino-4-nitrobenzothiazole has several limitations, including its toxicity, its potential to cause oxidative stress, and its limited availability.
未来方向
There are several future directions for the study of 2,7-Diamino-4-nitrobenzothiazole. One potential application is in the development of redox-mediated reactions for the synthesis of complex organic compounds. Moreover, 2,7-Diamino-4-nitrobenzothiazole can be used as a redox mediator in the development of biosensors for the detection of various analytes. Additionally, the use of 2,7-Diamino-4-nitrobenzothiazole in the field of electrochemistry can be further explored for the development of organic solar cells and molecular electronics.
Conclusion:
In conclusion, 2,7-Diamino-4-nitrobenzothiazole is a versatile compound that has gained significant attention in the scientific community due to its diverse applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2,7-Diamino-4-nitrobenzothiazole can lead to the development of novel applications in various fields, including organic synthesis, electrochemistry, and biosensors.
合成方法
2,7-Diamino-4-nitrobenzothiazole can be synthesized using various methods, including the reaction of 2-aminobenzenethiol with nitrous acid, the reaction of 2-aminobenzenethiol with nitric acid, and the reaction of 4-nitroaniline with sulfur and ammonium thiocyanate. However, the most common method for synthesizing 2,7-Diamino-4-nitrobenzothiazole involves the reaction of 2-aminobenzenethiol with nitric acid in the presence of acetic anhydride.
科学研究应用
2,7-Diamino-4-nitrobenzothiazole has been extensively studied for its diverse applications in scientific research. It has been used as a catalyst in the synthesis of various organic compounds, including polycyclic aromatic hydrocarbons, azo dyes, and quinazolines. Moreover, 2,7-Diamino-4-nitrobenzothiazole has shown promising results in the field of electrochemistry, where it has been used as an electron acceptor in the development of organic solar cells and molecular electronics. 2,7-Diamino-4-nitrobenzothiazole has also been used as a redox mediator in the electrochemical detection of various analytes, including glucose, dopamine, and uric acid.
属性
CAS 编号 |
107586-87-8 |
|---|---|
产品名称 |
2,7-Diamino-4-nitrobenzothiazole |
分子式 |
C7H6N4O2S |
分子量 |
210.22 g/mol |
IUPAC 名称 |
4-nitro-1,3-benzothiazole-2,7-diamine |
InChI |
InChI=1S/C7H6N4O2S/c8-3-1-2-4(11(12)13)5-6(3)14-7(9)10-5/h1-2H,8H2,(H2,9,10) |
InChI 键 |
GBPDFDQVFTUIJW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1N)SC(=N2)N)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=C2C(=C1N)SC(=N2)N)[N+](=O)[O-] |
同义词 |
2,7-Benzothiazolediamine,4-nitro-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




